molecular formula C20H22N4O3S B2649549 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847035-88-5

1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2649549
CAS RN: 847035-88-5
M. Wt: 398.48
InChI Key: OVCPOKUMKKDBAH-UHFFFAOYSA-N
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Description

1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is part of a broader class of compounds that include quinoxaline derivatives, which have been a focus of chemical synthesis due to their diverse applications in medicinal chemistry and materials science. A novel method involving dimethyl sulfoxide (DMSO) as both reactant and solvent has been developed for the efficient synthesis of quinoxaline derivatives. This green chemistry approach yields a variety of N-heterocycle-fused quinoxalines, such as pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, with moderate to excellent yields, showcasing the potential for creating complex molecules with potential scientific applications (Xie et al., 2017).

Fluorescence and Optical Properties

The fluorescence properties of derivatives based on the imidazo[1,2-a]quinoxaline structure, including those similar to 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, have been extensively studied. These compounds exhibit unique absorption and emission spectra in DMSO solution, attributed to various substituents like hydroxy or methoxy groups. The presence of these substituents, especially when combined or varied, imparts specific fluorescence properties, which could be leveraged in developing optical materials or fluorescence-based assays (Patinote et al., 2017).

Catalytic and Synthetic Applications

In another study, the synthesis of quinoxaline derivatives was achieved using a novel catalyst, showcasing a method that could potentially be applied to synthesize derivatives like 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline. This method offers an efficient route to synthesize quinoxalines under mild conditions, with the catalyst allowing for good to excellent yields and the possibility of recycling without loss of efficiency, highlighting the potential for sustainable chemical synthesis processes (Sami et al., 2014).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-(2-methoxyethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14-8-9-16(12-15(14)2)28(25,26)24-13-23(10-11-27-3)19-20(24)22-18-7-5-4-6-17(18)21-19/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCPOKUMKKDBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

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